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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of NLRP3 inflammasome
activation using nigericin, a potent microbial toxin from Streptomyces hygroscopicus. This
protocol is applicable to various cell types, including human and murine macrophages and
dendritic cells, and is a cornerstone for studying innate immunity and inflammatory diseases.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate
immune system by responding to a wide range of pathogen-associated molecular patterns
(PAMPs) and damage-associated molecular patterns (DAMPS).[1] Activation of the NLRP3
inflammasome leads to the cleavage and activation of caspase-1, which in turn processes the
pro-inflammatory cytokines pro-interleukin-13 (pro-IL-13) and pro-interleukin-18 (pro-IL-18) into
their mature, secreted forms.[1][2] This process can also induce a form of inflammatory cell
death known as pyroptosis.[1]

Canonical activation of the NLRP3 inflammasome is a two-step process:

e Priming (Signal 1): This initial step is typically induced by microbial components like
lipopolysaccharide (LPS), which activate signaling pathways such as NF-kB. This leads to
the transcriptional upregulation of NLRP3 and pro-IL-1[3.[2][3]
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 Activation (Signal 2): The second signal is provided by a variety of stimuli, including pore-
forming toxins like nigericin. Nigericin acts as a potassium ionophore, causing an efflux of
potassium ions (K+) from the cell.[3][4] This drop in intracellular K+ concentration is a key
trigger for the assembly and activation of the NLRP3 inflammasome complex, which consists
of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a
CARD), and pro-caspase-1.[2][3]

While this two-step model is widely accepted, some studies suggest that in certain cell types,
such as human monocytes, priming may not be strictly necessary for NLRP3 activation and IL-
18 release.[5][6]

Quantitative Data Summary

The following tables summarize typical concentrations and incubation times for inducing
NLRP3 inflammasome activation with LPS and nigericin in various cell types.

Table 1: Reagent Concentrations for NLRP3 Inflammasome Activation
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Reagent Cell Type Concentration Reference
Lipopolysaccharide
THP-1 cells 1 pg/mL [5][6]
(LPS)
Cerebral Organoids 100 ng/mL [7]
Bone Marrow-Derived
Macrophages 1 pg/mL [8]
(BMDMs)
Peripheral Blood
Mononuclear Cells 0.1 pg/mL 9]
(PBMCs)
Nigericin THP-1 cells 10 uM [5][6]
Cerebral Organoids 10 uM [7]
BMDMs 20 uM [8]
Human Epithelial
1-5uM [10]
Cells
Various Cell Lines 1-10uM [4]

Table 2: Incubation Times for NLRP3 Inflammasome Activation
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Incubation
Step Reagent Cell Type . Reference
Time
Priming LPS THP-1 cells 4 hours [5][6]
Cerebral
LPS ) 3 hours [7]
Organoids
LPS BMDMs 5 hours [8]
LPS PBMCs 3 hours [9]
o o 45 minutes - 2
Activation Nigericin THP-1 cells [51[11]
hours
o Cerebral
Nigericin ) 1, 4, or 16 hours [7]
Organoids
Nigericin BMDMs 30 minutes [8]
Nigericin PBMCs 30 minutes [9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of nigericin-induced NLRP3

inflammasome activation and a general experimental workflow.
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Caption: Signaling pathway of nigericin-induced NLRP3 inflammasome activation.
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Experimental Workflow for NLRP3 Inflammasome Activation
1. Cell Seeding
(e.g., Macrophages)
2. Priming (Signal 1)
Incubate with LPS
3. Activation (Signal 2)
Treat with Nigericin
4. Sample Collection
Collect supernatant and cell lysates
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Caption: General experimental workflow for studying NLRP3 inflammasome activation.

Experimental Protocols
Materials and Reagents

o Cell line of choice (e.g., THP-1 monocytes, bone marrow-derived macrophages)
o Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

» Lipopolysaccharide (LPS) from E. coli O111:B4
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» Nigericin sodium salt
o Phosphate-buffered saline (PBS)

o Reagents for downstream analysis (ELISA kits, antibodies for Western blotting, etc.)

Protocol for NLRP3 Inflammasome Activation in THP-1
Monocytes

This protocol is a standard method for inducing NLRP3 inflammasome activation.
o Cell Seeding:

o Seed THP-1 cells in a 24-well plate at a density of 5 x 10°5 cells/well in complete RPMI-
1640 medium.

o For differentiation into macrophage-like cells, treat with 50-100 ng/mL Phorbol 12-
myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh complete
medium and rest the cells for 24 hours before the experiment.

e Priming (Signal 1):
o Prime the cells by adding LPS to a final concentration of 1 pg/mL.[5][6]
o Incubate for 4 hours at 37°C in a 5% CO2 incubator.[5][6]
o Include a non-primed control group (cells treated with vehicle).
« Activation (Signal 2):
o After the priming step, add nigericin to a final concentration of 10 uM.[5][6]
o Incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.[5][12]
o Include control groups treated with LPS alone and nigericin alone.

e Sample Collection:
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[e]

After incubation, centrifuge the plate at 500 x g for 5 minutes.

o

Carefully collect the supernatant for cytokine analysis (e.g., IL-13 ELISA) and LDH assay.

Wash the cells once with cold PBS.

[¢]

[¢]

Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for
Western blot analysis.

Downstream Analysis Protocols

1. IL-1B Enzyme-Linked Immunosorbent Assay (ELISA)

e Principle: ELISA is used to quantify the amount of secreted IL-13 in the cell culture
supernatant.[13][14] A capture antibody specific for IL-1[3 is coated onto a microplate. The
sample is added, and any IL-1[3 present binds to the antibody. A second, enzyme-linked
detection antibody is then added, which binds to the captured IL-1(3. Finally, a substrate is
added that is converted by the enzyme into a colored product, the intensity of which is
proportional to the amount of IL-1(3.[14]

e Procedure:

[e]

Use a commercially available human IL-13 ELISA kit and follow the manufacturer's
instructions.

o Briefly, add standards and collected supernatants to the antibody-coated wells.
o Incubate, wash, and then add the detection antibody.

o Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).

o Incubate, wash, and add the substrate solution.

o Stop the reaction and measure the absorbance at the appropriate wavelength using a
microplate reader.

o Calculate the concentration of IL-1[3 in the samples based on the standard curve.
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2. Western Blot for Caspase-1 Cleavage

o Principle: Western blotting is used to detect the cleavage of pro-caspase-1 (p45) into its
active subunits (p20 and p10), a hallmark of inflammasome activation.[13][15]

e Procedure:

o Determine the protein concentration of the cell lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE.

o Transfer the proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

o Incubate the membrane with a primary antibody specific for caspase-1 that can detect
both the pro-form and the cleaved fragments.

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Wash the membrane and detect the protein bands using an enhanced chemiluminescence
(ECL) substrate.

o Image the blot using a chemiluminescence detection system. A decrease in the p45 band
and the appearance of the p20 band indicate caspase-1 activation.

3. Immunofluorescence for ASC Speck Formation

e Principle: Upon inflammasome activation, the ASC adaptor protein polymerizes to form a
large, single perinuclear structure known as the "ASC speck". This can be visualized by
immunofluorescence microscopy.[16]

e Procedure:

o Seed cells on glass coverslips in a multi-well plate and perform the inflammasome
activation protocol as described above.
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o After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20
minutes at room temperature.[16]

o Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10
minutes.

o Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
o Incubate with a primary antibody against ASC overnight at 4°C.

o Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours
at room temperature in the dark.

o Wash the cells and mount the coverslips on microscope slides with a mounting medium
containing DAPI to stain the nuclei.

o Visualize the cells using a fluorescence or confocal microscope. The formation of a single,
bright fluorescent speck per cell indicates ASC polymerization and inflammasome
activation.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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